molecular formula C18H16N2O2 B11398424 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11398424
M. Wt: 292.3 g/mol
InChI Key: AKNZSGKDKFQKHM-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-methylphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.

    Substitution Reaction: The 4-methylphenyl group can be introduced via a substitution reaction using a suitable aryl halide and a base.

    Amidation: The final step involves the formation of the benzamide by reacting the oxazole derivative with 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzoic acid.

    Reduction: Formation of 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazolidin-5-yl]benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxazole ring is particularly significant as it is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzamide moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the oxazole ring.

    N-(4-methylphenyl)-4-methylbenzamide: Similar structure but with different substitution patterns.

    4-methyl-N-(3-methylphenyl)benzamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

The presence of the oxazole ring in 4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide distinguishes it from other similar compounds. This ring imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. The combination of the benzamide core with the oxazole ring and the 4-methylphenyl group provides a versatile scaffold for the development of new molecules with diverse functionalities.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)16-11-17(22-20-16)19-18(21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,21)

InChI Key

AKNZSGKDKFQKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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